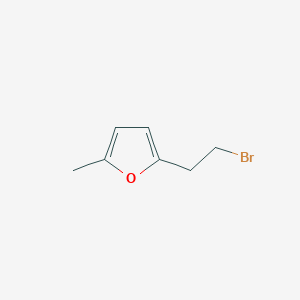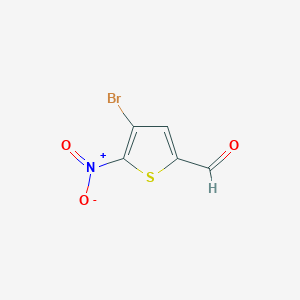
4-Bromo-2,5-dimethoxybenzoic acid
Vue d'ensemble
Description
4-Bromo-2,5-dimethoxybenzoic acid is a brominated benzoic acid derivative with methoxy groups at the 2 and 5 positions. It is a compound of interest due to its potential applications in the synthesis of complex molecules and materials, particularly in the field of pharmaceuticals and luminescent materials.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives, such as this compound, can be achieved through various synthetic routes. For instance, a related compound, 4-bromo-3,5-dihydroxybenzoic acid, has been synthesized from 3,5-dihydroxybenzoic acid, indicating that halogenation and functional group manipulation are key steps in the synthesis of such compounds . Additionally, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from tetrafluorobenzoic acid through a series of reactions including nitration, methoxyl substitution, and reduction highlights the versatility of synthetic methods available for halogenated benzoic acids .
Molecular Structure Analysis
The molecular structure of brominated benzoic acids is characterized by the presence of halogen and methoxy substituents, which can influence the overall geometry and intermolecular interactions of the compound. For example, 4-bromo-3,5-di(methoxy)benzoic acid displays head-to-head dimeric units linked via type II Br…Br interactions, as well as Br…π and weak H-bonding interactions . These structural features are crucial for understanding the reactivity and potential applications of this compound.
Chemical Reactions Analysis
Brominated benzoic acids can participate in various chemical reactions, serving as building blocks for more complex structures. For instance, 2-bromobenzoic acids have been used to construct a variety of spiro compounds through free radical reactions, demonstrating their utility in heterocycle synthesis . Similarly, the reactivity of brominated benzoic acids with N-donor compounds can lead to the formation of supramolecular assemblies with diverse hydrogen bonding patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acids are influenced by their substituents. The presence of bromine and methoxy groups can affect the compound's melting point, solubility, and crystalline structure. For example, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid reveals that the Br…Br distance is significantly shorter compared to the parent compound without methoxy groups, which can impact the strength of halogen bonds . Additionally, the luminescence properties of rare-earth p-bromobenzoic acid complexes suggest that brominated benzoic acids can contribute to the luminescent behavior of materials .
Applications De Recherche Scientifique
Metabolic Pathways and Toxicity Studies
- 4-Bromo-2,5-dimethoxybenzoic acid (BDMBA) is a metabolite of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug. Research has shown that oxidative deamination of 2C-B can produce BDMBA. Studies on the metabolism of 2C-B in various species, including humans, utilized hepatocytes to identify metabolites and determine possible toxic effects. These studies are crucial for understanding the drug's metabolism and potential toxicity in humans (Carmo et al., 2005).
Chemical Structure and Properties
- The structural properties of related compounds, such as 4-bromo-3,5-di(methoxy)benzoic acid, have been analyzed. These studies include the investigation of crystal structures and intermolecular interactions, such as Br … Br type II halogen bonds. Such research is fundamental for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Raffo et al., 2016).
Synthesis and Application in Antibiotic Research
- Derivatives of this compound have been synthesized for use in antibiotic research. For example, compounds related to calichemicin antibiotics were synthesized using this compound as a starting material. This highlights the compound's relevance in the synthesis of complex organic molecules with potential pharmaceutical applications (Laak & Scharf, 1989).
Applications in Organic Synthesis
- In organic synthesis, this compound and its derivatives have been used as starting materials or intermediates in various chemical reactions. For example, it has been used in Suzuki-Miyaura cross-coupling reactions, highlighting its utility in the field of synthetic organic chemistry (Brooker et al., 2010).
Antifungal Applications
- Some studies have explored the antifungal activity of related compounds like 2,5-Dimethoxybenzoic acid. These compounds have shown efficacy in controlling postharvest decay pathogens in fruits such as strawberries, indicating potential agricultural applications (Lattanzio et al., 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, to rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, including oxidative deamination and demethylation .
Result of Action
It’s known that similar compounds can result in the formation of new carbon-carbon bonds through the suzuki–miyaura coupling .
Action Environment
It’s known that similar compounds should be handled in a well-ventilated environment to avoid dust formation .
Propriétés
IUPAC Name |
4-bromo-2,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIJFUCQBPDEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620586 | |
| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35458-39-0 | |
| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035458390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2,5-DIMETHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWE4KUO6WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















